ethyl 6-[(ethoxycarbonyl)oxy]-2,2,4-trimethylquinoline-1(2H)-carboxylate
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Overview
Description
ETHYL 6-[(ETHOXYCARBONYL)OXY]-2,2,4-TRIMETHYL-1(2H)-QUINOLINECARBOXYLATE is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-[(ETHOXYCARBONYL)OXY]-2,2,4-TRIMETHYL-1(2H)-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trimethyl Group: The 2,2,4-trimethyl substitution can be achieved through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst like aluminum chloride.
Esterification: The ethyl ester group can be introduced via esterification of the carboxylic acid group using ethanol and a strong acid catalyst like sulfuric acid.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through a reaction with ethyl chloroformate in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-[(ETHOXYCARBONYL)OXY]-2,2,4-TRIMETHYL-1(2H)-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 6-[(ETHOXYCARBONYL)OXY]-2,2,4-TRIMETHYL-1(2H)-QUINOLINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system or exhibiting antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 6-[(ETHOXYCARBONYL)OXY]-2,2,4-TRIMETHYL-1(2H)-QUINOLINECARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
ETHYL 6-[(ETHOXYCARBONYL)OXY]-2,2,4-TRIMETHYL-1(2H)-QUINOLINECARBOXYLATE can be compared with other quinoline derivatives such as:
Quinine: An antimalarial drug with a quinoline core.
Chloroquine: Another antimalarial with a similar structure but different substituents.
Quinoline N-oxide: A derivative with an oxidized nitrogen atom in the quinoline ring.
The uniqueness of ETHYL 6-[(ETHOXYCARBONYL)OXY]-2,2,4-TRIMETHYL-1(2H)-QUINOLINECARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H23NO5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 6-ethoxycarbonyloxy-2,2,4-trimethylquinoline-1-carboxylate |
InChI |
InChI=1S/C18H23NO5/c1-6-22-16(20)19-15-9-8-13(24-17(21)23-7-2)10-14(15)12(3)11-18(19,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
UWZZDZNGXRTAFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)OC(=O)OCC)C(=CC1(C)C)C |
Origin of Product |
United States |
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